Nigrocin-1-OW2
CAS No.:
Cat. No.: VC3677879
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Physicochemical Properties
Primary Structure
Nigrocin-1-OW2 is characterized by a specific amino acid sequence that defines its biological activity. The primary structure consists of 21 amino acids with the following sequence:
This sequence can also be represented using the three-letter amino acid code as:
Gly-Ile-Leu-Gly-Asn-Ile-Val-Gly-Met-Gly-Lys-Lys-Ile-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys
Structural Features
Nigrocin-1-OW2 shares structural similarities with other antimicrobial peptides in the nigrocin family. Based on studies of related nigrocin peptides, it likely adopts an amphipathic α-helical structure in membrane-mimicking environments, which is a common structural motif among antimicrobial peptides . This structural characteristic is crucial for its mechanism of action, as the amphipathic nature allows the peptide to interact with and disrupt microbial cell membranes.
The peptide contains a single disulfide bond between two cysteine residues (positions 15 and 21), which contributes to its structural stability and functional conformation. This feature is important for maintaining the proper three-dimensional structure necessary for antimicrobial activity.
Physicochemical Properties
The physicochemical properties of Nigrocin-1-OW2 make it amenable to laboratory studies and potential pharmaceutical applications. Its water solubility facilitates its use in various experimental settings, while its stability in powder form allows for long-term storage under appropriate conditions.
Source and Origin
Biological Source
Nigrocin-1-OW2 is derived from the skin secretions of Odorrana wuchuanensis, an amphibian species found in China, specifically in the Wuchuan region of Asia . This frog species, like many others in the same genus, produces a rich variety of bioactive peptides as part of its defense mechanism against microorganisms in its environment.
The isolation of antimicrobial peptides from amphibian skin has been a productive area of research, yielding numerous compounds with potential applications in medicine and biotechnology. The skin secretions of amphibians represent a valuable reservoir of bioactive molecules that have evolved to protect these organisms from microbial infections in their often wet and microbe-rich habitats.
Synthetic Production
For research and commercial purposes, Nigrocin-1-OW2 is typically produced synthetically rather than extracted from natural sources . This synthetic approach ensures consistency in the peptide's structure and purity, which is essential for reliable experimental results and potential applications.
The synthetic production of Nigrocin-1-OW2 typically involves solid-phase peptide synthesis techniques, followed by purification steps such as high-performance liquid chromatography (HPLC). Commercial preparations of the peptide generally achieve high purity levels (>95% by HPLC), making them suitable for research applications .
Antimicrobial Activity and Mechanism of Action
Spectrum of Activity
Nigrocin-1-OW2 demonstrates a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. The peptide has shown significant inhibitory effects against several clinically relevant microorganisms:
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus pyocyaneus | Gram-negative bacterium | 12.4 μM |
| Escherichia coli | Gram-negative bacterium | 3.1-6.2 μM |
| Staphylococcus aureus | Gram-positive bacterium | 3.1-6.2 μM |
| Candida albicans | Fungus | 3.1-6.2 μM |
The data indicates that Nigrocin-1-OW2 exhibits particularly potent activity against E. coli, S. aureus, and C. albicans, with relatively low minimum inhibitory concentrations (MICs) ranging from 3.1 to 6.2 μM . This broad-spectrum activity makes Nigrocin-1-OW2 an interesting candidate for the development of novel antimicrobial agents.
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